molecular formula C12H28ClN B153554 Tetrapropylammonium chloride CAS No. 5810-42-4

Tetrapropylammonium chloride

Cat. No.: B153554
CAS No.: 5810-42-4
M. Wt: 221.81 g/mol
InChI Key: FBEVECUEMUUFKM-UHFFFAOYSA-M
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Description

Tetrapropylammonium chloride (TPAC) is an organic salt composed of four propyl groups attached to an ammonium ion. It is a colorless, water-soluble solid with a melting point of 128-130 °C. TPAC is used in a variety of applications, from laboratory research to industrial processes. In the laboratory, TPAC is used as a catalyst in organic synthesis, and as an activator for a variety of reactions. TPAC is also used in the synthesis of a range of drugs, including antihistamines, antibiotics, and antifungals. In industry, TPAC is used as a corrosion inhibitor, an antifreeze, and as a component of a variety of cleaning agents.

Scientific Research Applications

1. Glass Transition Temperature in Aqueous Solutions

Tetrapropylammonium chloride forms a glass-forming composition with water, exhibiting an anomalous concentration dependence of the glass transition temperature. This behavior suggests complex thermodynamic properties in aqueous tetraalkylammonium chloride solutions at low temperatures (Kanno, Shimada, Yoshino, & Iwamoto, 1984).

2. Ionic Surface Structure and Electric Double Layer

The molecular ionic surface structure and charge of the electric double layer around nanodroplets can be influenced by this compound. This substance impacts the formation of Stern layers and modifies electrokinetic potential and water structure (Scheu, Chen, Subinya, & Roke, 2013).

3. Use in Bromination Reactions

This compound, in the form of tetrapropylammonium nonabromide, acts as a solid reagent for bromination reactions. It shows high reactivity and selectivity, akin to elemental bromine, but is safer and easier to handle (Beck, Haller, Streuff, & Riedel, 2014).

4. Catalytic Oxidant in Organic Synthesis

This compound is useful in organic synthesis, specifically in oxidations of a wide range of molecules when used as tetrapropylammonium perruthenate. It is valuable for both double oxidations and selective oxidations, demonstrating versatility in chemical reactions (Ley, Norman, Griffith, & Marsden, 1994).

5. Enhancer in Polymerase Chain Reaction

This compound serves as an enhancer in real-time polymerase chain reactions (PCR). It stabilizes certain dyes in aqueous solutions, increases PCR yield and efficiency, and enhances primer-template interactions (Shaik, Draberova, Dráber, Boubelík, & Dráber, 2008).

6. Ion-Protein Interaction Studies

The substance is used in studies examining the interactions of ions with proteins. This compound demonstrates unique properties in ion pairing and impacting protein conformational stability (Mason, Dempsey, Vrbka, Heyda, Brady, & Jungwirth, 2009).

7. Formation of MFI Zeolite

This compound plays a role in the formation of MFI zeolite, guiding the formation of silicate polyanions with specific geometries. It demonstrates structure-directing actions critical in zeolite synthesis (Kirschhock, Ravishankar, Verspeurt, Grobet, Jacobs, & Martens, 1999).

8. High-Temperature Stationary Phases in Chromatography

In gas chromatography, this compound and its derivatives act as high-temperature stationary phases, showcasing selective dipole interactions and efficient solute retention (Dhanesar, Coddens, & Poole, 1985).

Safety and Hazards

Tetrapropylammonium chloride may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Tetrapropylammonium chloride (TPrACl) is primarily used as a template in the synthesis of silver nanowires . It can also be used in the synthesis of bis(tetrapropylammonium) hexachlorodicuprate(II) and tetrapropylammonium trichloromercurate(II) . The primary targets of TPrACl are therefore the reactants in these synthesis reactions.

Mode of Action

It is known that tpracl can preferentially accumulate around aromatic residues . This suggests that it may interact with its targets through non-covalent interactions, such as hydrogen bonding or electrostatic interactions.

Biochemical Pathways

Its primary use is in chemical synthesis, where it acts as a template or phase-transfer catalyst .

Pharmacokinetics

It is known to be soluble in water and acetone , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The primary result of TPrACl’s action is the formation of silver nanowires, bis(tetrapropylammonium) hexachlorodicuprate(II), or tetrapropylammonium trichloromercurate(II), depending on the synthesis reaction . These compounds have various applications in materials science and other fields.

Biochemical Analysis

Biochemical Properties

Tetrapropylammonium chloride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a template in the synthesis of silver nanowires and in the synthesis of bis(tetrapropylammonium) hexachlorodicuprate(II) and tetrapropylammonium trichloromercurate(II) . These interactions are primarily ionic in nature, facilitating the transfer of reactants between different phases in a reaction.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to destabilize the folded conformation of Trp-peptides in aqueous solutions . This destabilization can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is significant, as it can alter the stability and conformation of proteins, thereby affecting their activity and interactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through ionic and hydrophobic interactions. It can act as a template in the synthesis of nanomaterials, indicating its ability to bind and stabilize specific molecular structures . Additionally, this compound can influence enzyme activity by altering the local environment and ionic strength, which can lead to enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to this compound can lead to changes in cellular function, including alterations in protein stability and activity. These temporal effects are crucial for understanding the compound’s long-term impact on biochemical reactions and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein stability and activity. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity and stability. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through ionic interactions and binding to specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with other biomolecules and its impact on cellular processes .

Properties

IUPAC Name

tetrapropylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEVECUEMUUFKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884190
Record name Tetrapropylammonium chloride
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Molecular Weight

221.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Alfa Aesar MSDS]
Record name Tetrapropylammonium chloride
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CAS No.

5810-42-4
Record name Tetrapropylammonium chloride
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Record name 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1)
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Record name 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1)
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Record name Tetrapropylammonium chloride
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Record name Tetrapropylammonium chloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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